molecular formula C12H16 B048628 Phenylcyclohexane CAS No. 827-52-1

Phenylcyclohexane

Cat. No. B048628
CAS RN: 827-52-1
M. Wt: 160.25 g/mol
InChI Key: IGARGHRYKHJQSM-UHFFFAOYSA-N
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Patent
US05414126

Procedure details

(1st step): To a mixture of 51.6 g of 4-phenylcyclohexane, 111.5 g of phenol and 65.7 g of calcium chloride, 24.7 ml of concentrated hydrochloric acid was slowly added dropwise by vigorous stirring of the mixture at room temperature. Then, the mixture was stirred for eight hours and left for more 168 hours at room temperature. 0.3 liters of warm water and one liter of ethyl acetate were added to the mixture to dissolve by heating, and the mixture was washed with a saturated sodium chloride solution (warm water of 40°-50° C. was used). After drying with MgSO4, the mixture was filtered and concentrated. The resultant concentrate was recrystallized with toluene to obtain 64.9 g of white 1,1-bis(4-hydroxyphenyl)-4-phenylcyclohexane. The melting point was 262.1°-263.3° C.
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
111.5 g
Type
reactant
Reaction Step One
Quantity
65.7 g
Type
reactant
Reaction Step One
Quantity
24.7 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
0.3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:13]1([OH:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Cl-].[Ca+2].[Cl-].Cl.C([O:27][CH2:28][CH3:29])(=O)C>O>[OH:19][C:13]1[CH:18]=[CH:17][C:16]([C:4]2([C:1]3[CH:6]=[CH:29][C:28]([OH:27])=[CH:3][CH:2]=3)[CH2:5][CH2:6][CH:1]([C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH2:2][CH2:3]2)=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
51.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCCCC1
Name
Quantity
111.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
65.7 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
24.7 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0.3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by vigorous stirring of the mixture at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred for eight hours
Duration
8 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
by heating
WASH
Type
WASH
Details
the mixture was washed with a saturated sodium chloride solution (warm water of 40°-50° C. was used)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with MgSO4
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The resultant concentrate
CUSTOM
Type
CUSTOM
Details
was recrystallized with toluene

Outcomes

Product
Details
Reaction Time
168 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1(CCC(CC1)C1=CC=CC=C1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 64.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.